Chiral Purity as a Determinant of Synthetic Utility
The (S)-enantiomer is supplied at ≥98% chiral purity by multiple vendors . In contrast, the racemic mixture (CAS 933734-96-4, also reported as the hydrochloride) is available but lacks documented enantiomeric composition . In asymmetric synthesis, the use of racemic starting material caps the maximum theoretical enantiomeric excess of the product at 0%, whereas the enantiopure (S)-form enables, in principle, full chirality transfer [1]. No direct comparative study of reaction outcomes using (S) vs. racemic 1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine has been published; however, the fundamental principles of asymmetric synthesis apply as class-level inference [1].
| Evidence Dimension | Chiral purity (enantiomeric excess, ee%) |
|---|---|
| Target Compound Data | ≥98% ee (vendor specification, freebase or HCl salt) |
| Comparator Or Baseline | Racemic 1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine: ~0% ee (inferred from lack of chiral specification) |
| Quantified Difference | Δee ≥ 98% |
| Conditions | Vendor Certificate of Analysis (CoA); applicable to solution-phase amide coupling, reductive amination, or metal coordination reactions |
Why This Matters
For procurement in enantioselective synthesis, a ≥98% ee specification is essential to achieving non-racemic products; the racemate is unsuitable for chiral lead generation.
- [1] Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley: New York, 1994; Chapter 6, pp. 297–369. View Source
